molecular formula C10H16ClNO B1290634 3-(Benzylamino)propan-1-ol hydrochloride CAS No. 104338-75-2

3-(Benzylamino)propan-1-ol hydrochloride

Cat. No.: B1290634
CAS No.: 104338-75-2
M. Wt: 201.69 g/mol
InChI Key: VHKYKEAKVCYIEA-UHFFFAOYSA-N
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Description

3-(Benzylamino)propan-1-ol hydrochloride is an organic compound with the chemical formula C10H16ClNO. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry. The compound appears as a white crystalline solid and is soluble in water and organic solvents like chloroform and ethanol .

Preparation Methods

The synthesis of 3-(Benzylamino)propan-1-ol hydrochloride typically involves the following steps :

    Reaction of Benzylamine with Acetone: Benzylamine reacts with acetone under appropriate conditions to form 3-(Benzylamino)propan-2-one.

    Reduction: The 3-(Benzylamino)propan-2-one is then reduced using ammonia in alkaline conditions to produce 3-(Benzylamino)propan-1-ol.

    Formation of Hydrochloride Salt: Finally, 3-(Benzylamino)propan-1-ol is reacted with hydrochloric acid to yield this compound.

Chemical Reactions Analysis

3-(Benzylamino)propan-1-ol hydrochloride undergoes various types of chemical reactions, including :

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(Benzylamino)propan-1-ol hydrochloride has a wide range of applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

3-(Benzylamino)propan-1-ol hydrochloride can be compared with other similar compounds such as N-Benzyl-3-aminopropan-1-ol . While both compounds share a similar structure, this compound is unique due to its specific functional groups and reactivity. Other similar compounds include:

    N-Benzyl-3-aminopropan-1-ol: CAS 4720-29-0

    3-(Benzylamino)-1-propanol: CAS 4720-29-0

Properties

IUPAC Name

3-(benzylamino)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c12-8-4-7-11-9-10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKYKEAKVCYIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104338-75-2
Record name 3-Benzylamino-1-propanol hydrochloride
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